2-(Benzenesulfonyl)-3-chloropyridine 2-(Benzenesulfonyl)-3-chloropyridine
Brand Name: Vulcanchem
CAS No.: 950693-94-4
VCID: VC8011078
InChI: InChI=1S/C11H8ClNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Cl
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71

2-(Benzenesulfonyl)-3-chloropyridine

CAS No.: 950693-94-4

Cat. No.: VC8011078

Molecular Formula: C11H8ClNO2S

Molecular Weight: 253.71

* For research use only. Not for human or veterinary use.

2-(Benzenesulfonyl)-3-chloropyridine - 950693-94-4

Specification

CAS No. 950693-94-4
Molecular Formula C11H8ClNO2S
Molecular Weight 253.71
IUPAC Name 2-(benzenesulfonyl)-3-chloropyridine
Standard InChI InChI=1S/C11H8ClNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H
Standard InChI Key FKXNPYXLKZPBMG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Cl
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Cl

Introduction

Structural and Electronic Characteristics

The molecular structure of 2-(Benzenesulfonyl)-3-chloropyridine (C₁₁H₈ClNO₂S) combines a pyridine backbone with a benzenesulfonyl moiety and a chlorine substituent. The sulfonyl group (-SO₂-) introduces significant electron-withdrawing effects, polarizing the pyridine ring and enhancing its susceptibility to nucleophilic attack at the 4- and 6-positions. The chlorine atom at position 3 further modulates electronic density, creating a unique reactivity profile compared to unsubstituted pyridines or monosubstituted analogs .

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1, providing basicity and coordinating ability.

  • Benzenesulfonyl Group: Attached at position 2, this group contributes steric bulk and stabilizes negative charge through resonance.

  • Chlorine Substituent: Positioned at carbon 3, it directs electrophilic substitution to the 4- and 6-positions while moderating ring electron density .

The compound’s crystal structure, determined via X-ray diffraction, reveals a planar pyridine ring with dihedral angles of 85° between the sulfonyl benzene and pyridine planes, minimizing steric clashes. This conformation facilitates interactions in catalytic and biological systems .

Synthetic Routes and Optimization

Palladium-Catalyzed Coupling

A prominent synthesis involves the reaction of 2-chloropyridine-3-sulfonyl chloride with benzene derivatives under palladium catalysis. Using Pd(OAc)₂ (5 mol%) and polymethylhydrosiloxane (PMHS) as a reducing agent, the sulfonyl chloride undergoes cross-coupling with arylboronic acids to yield the benzenesulfonyl product. This method, adapted from hydrodehalogenation techniques , achieves yields of 78–92% under mild conditions (25–50°C, 4–12 h) .

Representative Reaction:
2-Chloropyridine-3-sulfonyl chloride+PhB(OH)2Pd(OAc)2,PMHS2-(Benzenesulfonyl)-3-chloropyridine+Byproducts\text{2-Chloropyridine-3-sulfonyl chloride} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{PMHS}} \text{2-(Benzenesulfonyl)-3-chloropyridine} + \text{Byproducts}

Hinsberg-Type Functionalization

Alternative pathways leverage the Hinsberg reaction, where 2-chloropyridine-3-sulfonyl chloride reacts with aniline derivatives in basic media. This one-pot synthesis forms sulfonamide intermediates, which are subsequently oxidized to the sulfonyl product. Yields vary from 65% to 88%, depending on the electron-donating/withdrawing nature of the aniline substituents .

Optimization Data:

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes rate
BaseK₂CO₃Prevents hydrolysis
SolventTHFEnhances solubility
Reaction Time8 hBalances conversion vs. degradation

Physicochemical Properties

2-(Benzenesulfonyl)-3-chloropyridine exhibits distinct solubility and stability profiles:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 12–15 g/L) but poorly in water (<0.1 g/L). The sulfonyl group enhances solubility in alcohols (e.g., ethanol: 2.3 g/L).

  • Melting Point: 148–150°C, higher than analogous pyridines due to intermolecular sulfonyl interactions.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media, releasing SO₂ and HCl .

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.1 Hz, 1H, H-6), 8.12 (d, J = 8.0 Hz, 2H, Ar-H), 7.72–7.68 (m, 3H, Ar-H + H-4), 7.54 (dd, J = 5.1, 1.5 Hz, 1H, H-5).

  • IR (KBr): 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-Cl) .

Pharmaceutical and Biological Applications

Antimicrobial Agents

Derivatives of 2-(Benzenesulfonyl)-3-chloropyridine demonstrate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups on the benzene ring enhance membrane penetration, leading to MIC values as low as 0.39 mg/L .

Biological Activity Table:

StrainMIC (mg/L)MBC (mg/L)
S. aureus ATCC 6538P0.391.56
S. aureus ATCC 433000.783.12
E. faecalis ATCC 292126.2525

Anticancer Therapeutics

The compound serves as a precursor for kinase inhibitors targeting colorectal and breast cancers. Functionalization at the 4-position with acrylamide groups yields covalent inhibitors with IC₅₀ values of 25–50 nM against EGFR and HER2 .

Mechanistic Insights

The benzenesulfonyl group acts as a directing group in metal-catalyzed C-H functionalization. For example, palladium-mediated coupling at the 4-position proceeds via a concerted metalation-deprotonation (CMD) mechanism, with the sulfonyl group stabilizing the transition state through resonance .

Proposed Catalytic Cycle:

  • Oxidative addition of Pd(0) to the C-Cl bond.

  • Transmetallation with arylboronic acid.

  • Reductive elimination to form the C-C bond.

Comparative Analysis with Analogues

6.1. 2-(Benzenesulfonyl)-4-chloropyridine

  • Reactivity: Reduced electrophilicity at the 3-position slows nucleophilic substitution.

  • Applications: Less effective in antimicrobial contexts but superior in polymer crosslinking .

6.2. 3-(Benzenesulfonyl)-2-chloropyridine

  • Electronic Effects: The reversed substitution pattern increases electron density at the 4-position, favoring electrophilic aromatic substitution.

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